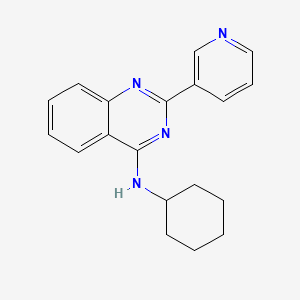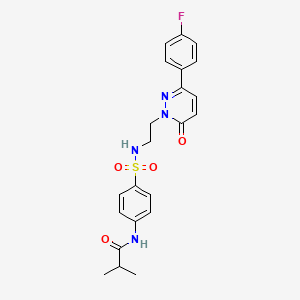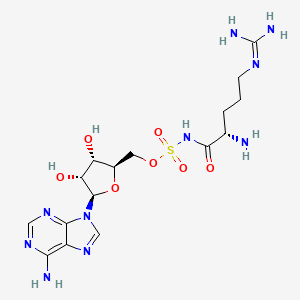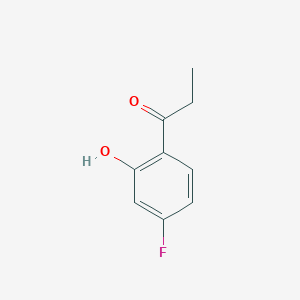![molecular formula C13H19N3O B2755239 2-cyclopropyl-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)acetamide CAS No. 2034454-31-2](/img/structure/B2755239.png)
2-cyclopropyl-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-cyclopropyl-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)acetamide” is a chemical compound with a complex structure . It is a derivative of the 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine scaffold .
Synthesis Analysis
The synthesis of similar compounds involves the treatment of 3-trifluoromethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-α]pyrazine hydrochloride with an array of isocyanates in the presence of triethylamine . The resultant compounds were synthesized in excellent yields under mild reaction conditions . The proposed approach allows easy installation of the functional groups to C(2) and C(3) positions as well as diversity points (DP) to C(2) and C(6) positions .Molecular Structure Analysis
The molecular structure of this compound is complex, with a cyclopropyl group attached to an acetamide group, which is further attached to a tetrahydropyrazolo[1,5-a]pyridin-3-yl group .Scientific Research Applications
Coordination Chemistry and Antioxidant Activity
- Novel coordination complexes of pyrazole-acetamide derivatives have been synthesized, showcasing the impact of hydrogen bonding on self-assembly processes. These complexes demonstrated significant antioxidant activity, suggesting potential applications in medicinal chemistry and materials science (Chkirate et al., 2019).
Antimicrobial and Antifungal Activities
- Spirocyclopropane-1,4′-pyrazol-3-one derivatives showed activity against Candida albicans, highlighting their potential as antifungal agents (Maruoka et al., 2008).
- Synthesis of novel thiophene, thienopyrimidine, and thienothiadiazine derivatives of antipyrine showed promising antimicrobial activities, indicating their potential use in developing new antimicrobial agents (Aly et al., 2011).
Antitumor Activities
- The synthesis of polyfunctionally substituted heterocyclic compounds derived from 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide demonstrated high antiproliferative activity against several human cancer cell lines, underscoring their potential in cancer therapy (Shams et al., 2010).
Synthesis of Novel Heterocycles
- Innovative approaches for the synthesis of novel heterocycles incorporating the thiadiazole moiety have been explored, showing potential applications in the development of insecticides against agricultural pests (Fadda et al., 2017).
- Research into the synthesis of new heterocyclic compounds incorporating antipyrine moiety revealed their potential as antimicrobial agents, further expanding the utility of these compounds in medical and pharmaceutical research (Bondock et al., 2008).
Mechanism of Action
Target of Action
The primary targets of the compound “2-cyclopropyl-N-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)acetamide” are currently unknown. This compound belongs to the family of pyrazolo[1,5-a]pyrimidines , which have been identified as strategic compounds for optical applications . .
Mode of Action
Compounds in the pyrazolo[1,5-a]pyrimidines family have been noted for their tunable photophysical properties , suggesting that they may interact with their targets through light-induced processes.
Biochemical Pathways
Pyrazolo[1,5-a]pyrimidines have been studied for their potential as fluorophores , which are molecules that can absorb light at specific wavelengths and re-emit it at longer wavelengths
Result of Action
As a potential fluorophore , it may be used to study the dynamics of intracellular processes, but the specific effects of this compound on molecular and cellular functions require further investigation.
Properties
IUPAC Name |
2-cyclopropyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O/c17-13(7-10-4-5-10)14-8-11-9-15-16-6-2-1-3-12(11)16/h9-10H,1-8H2,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDCFWKSFMANGGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(=C(C=N2)CNC(=O)CC3CC3)C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[5-Methyl-2-(2-thienyl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B2755156.png)

![3-(3-methoxyphenoxy)-9-(pyridin-2-ylmethyl)-2-(trifluoromethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2755159.png)
![1-(4-Bromophenyl)-5-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2755161.png)



![{[(4-Fluorophenyl)methyl]carbamoyl}methyl 2-(4-chlorophenyl)acetate](/img/structure/B2755167.png)

![(5-Pyridin-3-yl-1,2-oxazol-3-yl)-[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]methanone](/img/structure/B2755172.png)
![2-(2,4-dioxo-3-phenethyl-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2-ethoxyphenyl)acetamide](/img/structure/B2755174.png)

![N-[[4-(4-chlorophenyl)morpholin-2-yl]methyl]prop-2-enamide](/img/structure/B2755177.png)
![6-(Pyridin-4-yl)-2-[(1-{thieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2755179.png)
